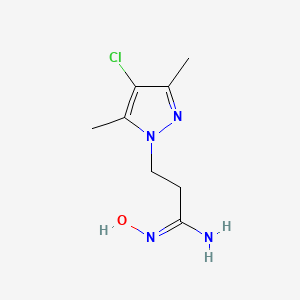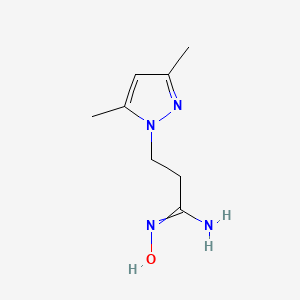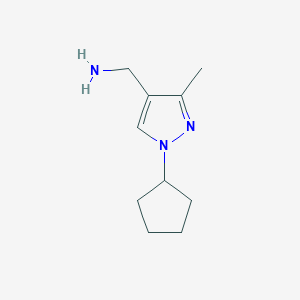
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 . It is also known by its CAS number 1006461-25-1 .
Synthesis Analysis
Pyrazoles, including “(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine”, are an important class of five-membered heterocyclic compounds. They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . Various synthetic methods have been reported for the synthesis of pyrazole compounds by a wide variety of catalysts .Molecular Structure Analysis
The molecular structure of “(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine” consists of a cyclopentyl group attached to the 1-position of a 3-methyl-1H-pyrazol-4-yl group .Chemical Reactions Analysis
Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .Physical And Chemical Properties Analysis
“(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine” has a predicted boiling point of 321.5±27.0 °C and a predicted density of 1.21±0.1 g/cm3 . The pKa value is predicted to be 9.03±0.29 .Future Directions
properties
IUPAC Name |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10/h7,10H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCWWUSGLNBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

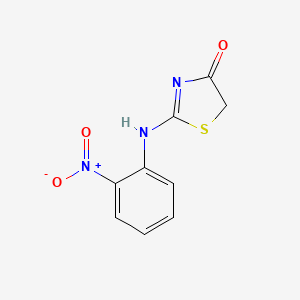
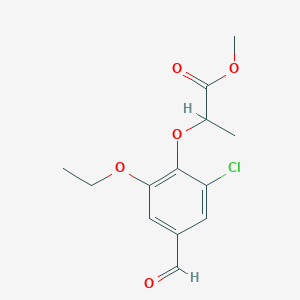
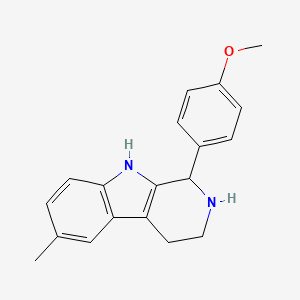
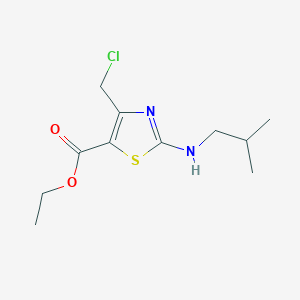
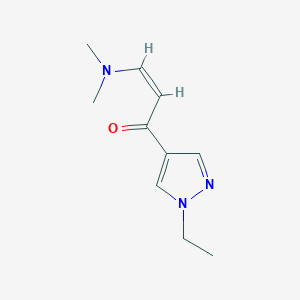
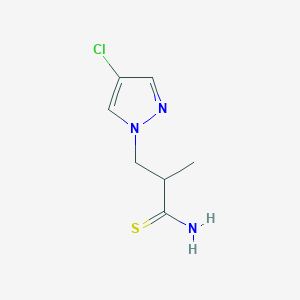
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide](/img/structure/B7762223.png)
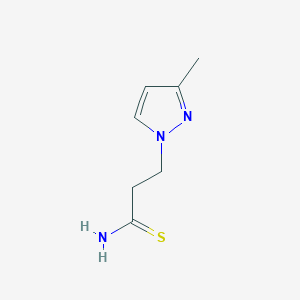
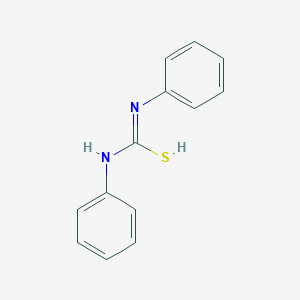
![(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B7762240.png)

